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Compound of Interest

Compound Name: Benzamide-d5

Cat. No.: B13443710 Get Quote

Benzamide-d5 is an isotopologue of benzamide where the five hydrogen atoms on the phenyl

ring have been replaced with deuterium. This substitution imparts a higher molecular weight

and alters specific molecular vibrations without significantly changing its chemical reactivity.

The foundational structure is an aromatic amide consisting of a deuterated benzene ring linked

to a carboxamido substituent.[1]

Chemical Structure
The key structural difference between benzamide and Benzamide-d5 is the isotopic labeling of

the aromatic ring.

Caption: 2D structures of Benzamide and Benzamide-d5.

Physical and Chemical Properties
The introduction of deuterium primarily affects properties related to mass, such as molecular

weight and density. Other properties like melting point, boiling point, and solubility are generally

comparable to the non-deuterated parent compound.
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Property Benzamide Benzamide-d5 Data Source

Molecular Formula C₇H₇NO C₇H₂D₅NO [2],[3]

Molecular Weight 121.14 g/mol 126.17 g/mol [2],[3]

CAS Number 55-21-0 1235489-47-0 [2],[3]

Appearance
Off-white solid,

colorless crystals

White to off-white

solid
[2]

Melting Point 127-130 °C

Not specified,

expected to be similar

to Benzamide

[2]

Boiling Point 288 °C

Not specified,

expected to be similar

to Benzamide

[2]

Density 1.341 g/cm³

Not specified,

expected to be slightly

higher than

Benzamide

[2]

Solubility in Water 13.5 g/L (at 25 °C)

Not specified,

expected to be similar

to Benzamide

[2]

LogP 0.64

Not specified,

expected to be similar

to Benzamide

[1]

Spectroscopic Analysis
Isotopic substitution significantly alters the spectroscopic profile of the molecule, providing a

clear distinction from its non-deuterated counterpart.

Mass Spectrometry (MS)
In mass spectrometry, the most apparent difference is the increase in the mass-to-charge ratio

(m/z) of the molecular ion. The fragmentation pattern is expected to be similar to benzamide,
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with key fragments showing a +5 Da shift if they retain the deuterated phenyl ring.[4][5]

Species
Expected m/z
(Benzamide)

Expected m/z
(Benzamide-d5)

Fragment Identity

[M]⁺ 121 126 Molecular Ion

[M-NH₂]⁺ 105 110 Benzoyl Cation

[C₆H₅]⁺ 77 82 Phenyl Cation

Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the aromatic protons (typically observed

between 7.4-8.1 ppm in benzamide) are absent in Benzamide-d5.[6] The only observable

proton signals would be from the amide (-NH₂) group, which may appear as a broad singlet. In

²H (Deuterium) NMR, signals corresponding to the deuterated phenyl ring would be visible.

Nucleus
Benzamide Chemical
Shifts (ppm)

Expected Benzamide-d5
Chemical Shifts (ppm)

¹H NMR
~7.4-7.5 (m, 3H), ~7.9 (br s,

2H, -NH₂), ~8.05 (d, 2H)

~7.9 (br s, 2H, -NH₂) (Aromatic

signals absent)

¹³C NMR
~127-134 (Aromatic carbons),

~171 (Carbonyl carbon)

Similar shifts to Benzamide are

expected.

Infrared (IR) Spectroscopy
The primary difference in the IR spectrum arises from the vibrations of the carbon-deuterium

(C-D) bonds compared to carbon-hydrogen (C-H) bonds. The C-D stretching and bending

vibrations occur at lower frequencies (wavenumbers) due to the heavier mass of deuterium.
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Vibrational Mode
Benzamide Wavenumber
(cm⁻¹)

Expected Benzamide-d5
Wavenumber (cm⁻¹)

Aromatic C-H Stretch ~3000-3100 Absent

Aromatic C-D Stretch Absent ~2200-2300 (predicted)

N-H Stretch ~3150-3350 (broad) ~3150-3350 (broad)

C=O Stretch (Amide I) ~1630-1690 ~1630-1690

Synthesis and Experimental Protocols
The synthesis of Benzamide-d5 typically involves the amidation of a deuterated benzoic acid

derivative or the reaction of a deuterated arene with an amidating agent. A common laboratory-

scale approach is the conversion of a deuterated benzoyl chloride with ammonia.

Synthetic Workflow
A plausible synthetic route starts from commercially available benzene-d6, proceeds through

Friedel-Crafts acylation to form a deuterated acetophenone, followed by haloform reaction to

yield deuterated benzoic acid, conversion to the acid chloride, and finally amidation.
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Synthesis of Benzamide-d5

Benzene-d6

Acetophenone-d5

1. Friedel-Crafts Acylation
(CH₃COCl, AlCl₃)

Benzoic acid-d5

2. Haloform Reaction
(NaOH, Br₂)

Benzoyl chloride-d5

3. Chlorination
(SOCl₂)

Benzamide-d5

4. Amidation
(NH₃)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Benzamide-d5.
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Experimental Protocol: Amidation of Benzoyl-d5
chloride
This protocol outlines the final step of the synthesis described above.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen), dissolve Benzoyl-d5 chloride (1.0 eq) in an anhydrous aprotic

solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Ammonia Addition: Bubble anhydrous ammonia gas slowly through the solution or add a

solution of ammonia in an organic solvent (e.g., ammonia in methanol, 2.2 eq) dropwise

while stirring vigorously.

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: Quench the reaction by adding deionized water. Separate the organic layer. If the

product precipitates, it can be collected by filtration.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. The crude product can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure

Benzamide-d5.

Applications in Research and Drug Development
Deuterated compounds like Benzamide-d5 are valuable tools in pharmaceutical and chemical

research.[7]

Internal Standard in Bioanalytical Methods
The most common application of Benzamide-d5 is as an internal standard (IS) for the

quantification of benzamide or its derivatives in biological matrices (e.g., plasma, urine) using

Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its key advantages are:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b13443710?utm_src=pdf-body
https://www.benchchem.com/product/b13443710?utm_src=pdf-body
https://www.benchchem.com/pdf/Applications_of_Deuterated_Compounds_in_Research_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b13443710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13443710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-elution: It has nearly identical chromatographic retention time to the non-deuterated

analyte.

Mass Difference: It is easily distinguished from the analyte by the mass spectrometer.[8]

Extraction Efficiency: It mimics the analyte during sample preparation and extraction,

correcting for any sample loss.

Experimental Workflow: LC-MS/MS Quantification
The following workflow illustrates the use of Benzamide-d5 as an internal standard.
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LC-MS/MS Bioanalysis Workflow

1. Sample Preparation
(e.g., Plasma)

2. Spiking
(Add known amount of Benzamide-d5 IS)

3. Extraction
(e.g., Protein Precipitation, LLE)

4. LC-MS/MS Analysis

5. Quantification

Calculate Analyte/IS Peak Area Ratio

Click to download full resolution via product page

Caption: Workflow for using Benzamide-d5 as an internal standard.

Mechanistic and Metabolic Studies
Deuteration is a critical tool for investigating reaction mechanisms and metabolic pathways due

to the kinetic isotope effect (KIE).[9] The C-D bond is stronger than the C-H bond, and its

cleavage by enzymes (like cytochrome P450s) is slower.[10] While the phenyl ring of
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benzamide is not a primary site of metabolism, studying deuterated analogs can help elucidate

metabolic pathways of more complex benzamide-containing drugs.

Benzamide itself is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an

enzyme involved in DNA repair.[3][11] The use of deuterated analogs in such contexts can help

stabilize the molecule against potential metabolism, prolonging its biological effect.

PARP Inhibition Pathway

DNA Damage

PARP Activation

DNA Repair

Cell Survival

Benzamide-d5

Inhibits

Click to download full resolution via product page

Caption: Simplified diagram of PARP inhibition by Benzamide-d5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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